molecular formula C15H10ClN3O3S B2456771 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 313254-12-5

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B2456771
CAS No.: 313254-12-5
M. Wt: 347.77
InChI Key: IBUOLCIWYBGWAI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the following steps:

    Formation of 4-methyl-1,3-benzothiazole: This can be achieved by reacting o-aminothiophenol with acetic acid and a suitable oxidizing agent.

    Nitration: The 4-methyl-1,3-benzothiazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.

    Amidation: Finally, the chlorinated compound is reacted with an appropriate amine to form the benzamide moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-aminobenzamide.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity and contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-aminobenzamide

Uniqueness

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(19(21)22)5-6-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUOLCIWYBGWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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